![molecular formula C18H19N3O3S B6299031 [5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368871-55-8](/img/structure/B6299031.png)
[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole is an aromatic heterocycle that consists of two carbons, one oxygen atom, and two nitrogen atoms . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods . One common method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .
Physical And Chemical Properties Analysis
1,3,4-Oxadiazoles are soluble in water . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Scientific Research Applications
Anticancer Activity
The compound has shown potential in anticancer applications. Derivatives have been evaluated for their activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . The structure of the compound influences its anti-tumor activity.
Antimicrobial Properties
Compounds similar to MFCD31714266 have significant antimicrobial properties, including antifungal and antibacterial activities . This makes them valuable in the development of new antimicrobial agents.
Antioxidant Effects
Some derivatives of this compound exhibit antioxidant properties , which are important in protecting cells from oxidative stress and could be used in various health supplements.
Analgesic Applications
The analgesic properties of such compounds can be leveraged in pain management and the development of new pain relief medications .
Anti-inflammatory Uses
Due to their anti-inflammatory activity, these compounds can be applied in treating inflammation-related conditions .
Polymer, Dyes, and Liquid Crystals Development
Amides derived from such compounds have a broad range of applications in creating polymers, dyes, and liquid crystals , which are essential materials in various industries.
Insecticide Production
The compound’s structure is useful in the development of insecticides, providing a chemical basis for new pest control solutions .
Metal Complexing Agents
Some derivatives act as metal complexing agents, which have applications in various chemical processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[[5-(3-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-18(2,3)24-17(22)19-11-15-20-21-16(23-15)13-7-4-6-12(10-13)14-8-5-9-25-14/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHQWIUFAQJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

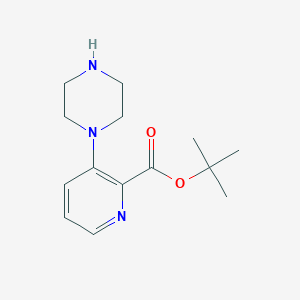
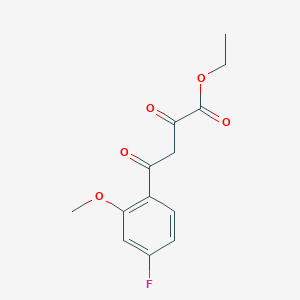

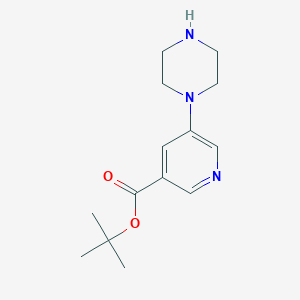
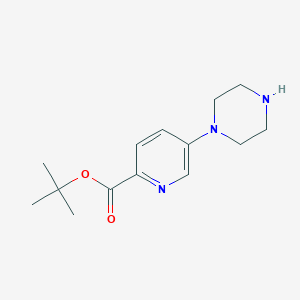
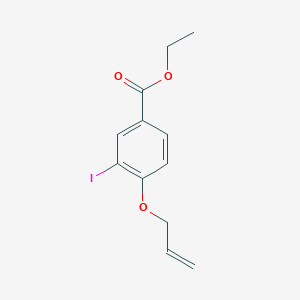
![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)
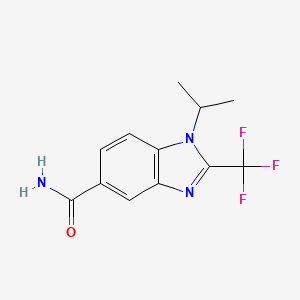
![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)
![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)
![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)
![[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299056.png)
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)